molecular formula C19H17Cl2N3O2 B2601795 N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 405156-58-3

N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2601795
CAS No.: 405156-58-3
M. Wt: 390.26
InChI Key: WJXKAOLUUZZWTE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound offered for research and development purposes. This tetrahydropyrimidine-based scaffold is of significant interest in medicinal chemistry and drug discovery. Compounds within this structural class have been investigated for their potential biological activities, including serving as key intermediates in the synthesis of potential therapeutic agents. For instance, closely related 4-phenyl-6-methyl-5-carboxamide derivatives have been identified and studied for their properties in scientific research . Researchers can utilize this chemical in exploring structure-activity relationships (SAR), optimizing lead compounds, and developing novel synthetic pathways. The presence of specific substituents, including the 4-chlorophenyl and 3-chloro-4-methylphenyl groups, may influence the molecule's physicochemical properties and interaction with biological targets. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for chemical management.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2/c1-10-3-8-14(9-15(10)21)23-18(25)16-11(2)22-19(26)24-17(16)12-4-6-13(20)7-5-12/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXKAOLUUZZWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with β-diketones under acidic or basic conditions, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or various organometallic reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of tetrahydropyrimidine derivatives, including the compound , as antimicrobial agents. For instance, it has been shown to possess activity against various strains of bacteria and fungi. The structural features of this compound contribute to its ability to inhibit microbial growth by interfering with essential cellular processes.

Case Study: Antitubercular Activity

A study investigated the synthesis and antitubercular activity of related compounds, revealing that modifications in the tetrahydropyrimidine structure can enhance potency against Mycobacterium tuberculosis. The electronic properties of substituents on the aromatic rings play a critical role in determining biological activity .

Anticancer Properties

Compounds similar to N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been evaluated for their anticancer potential. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Tumor Cells

Mannich bases derived from similar structures have demonstrated significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. These compounds showed IC50 values lower than 2 μg/mL in some cases, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory pathways are valuable in therapeutic contexts.

Research Findings

In vitro studies have shown that tetrahydropyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests a potential role for these compounds in treating inflammatory diseases .

Drug Design and Development

The unique structure of this compound makes it an attractive candidate for drug design. Its ability to interact with various biological targets allows for the exploration of new therapeutic agents.

Applications in Drug Discovery

The compound's derivatives are being explored for their potential as lead compounds in drug discovery programs aimed at developing new treatments for infectious diseases and cancer. Structure-activity relationship (SAR) studies are crucial for optimizing efficacy and minimizing toxicity .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against bacteria and fungi; potential use in treating infections
Anticancer PropertiesInduces cytotoxic effects on cancer cell lines; promising for cancer therapy
Anti-inflammatory EffectsModulates inflammatory pathways; potential application in chronic inflammatory diseases
Drug DesignServes as a lead compound for new drug development; ongoing SAR studies

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tetrahydropyrimidine derivatives, emphasizing substituent effects, synthesis routes, and biological activities. Data are synthesized from peer-reviewed studies and crystallographic databases.

Structural Analogues and Substituent Effects

Key structural variations among tetrahydropyrimidine derivatives include:

  • N-aryl substituents : Position and electronic nature of halogen/methoxy groups.
  • 4-Aryl substituents : Aromatic ring substitutions influencing steric and electronic interactions.
  • 2-Position heteroatoms : Oxo (O) vs. thioxo (S), affecting hydrogen-bonding capacity and bioactivity.
  • 6-Methyl group : A conserved substituent in many analogs, enhancing hydrophobic interactions.

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives

Compound Name N-Aryl Substituent 4-Aryl Substituent 2-Position Biological Activity (Reported) Reference
Target Compound: N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-chloro-4-methylphenyl 4-chlorophenyl Oxo Not explicitly reported (inference) N/A
N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2-chloro-4-(trifluoromethyl)phenyl Varied aryl groups Thioxo Antimicrobial (MIC: 12.5–50 µg/mL)
N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-chloro-2,5-dimethoxyphenyl 4-ethoxyphenyl Oxo Not reported (structural analysis only)
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-methoxyphenyl 4-methylphenyl Oxo Not reported (synthesis focus)
N-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-chloro-2-oxo-4-phenylazetidin-1-yl 1H-indol-3-yl Thioxo Antibacterial, antifungal (IC₅₀: 10–25 µM)

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

  • Chloro substituents (e.g., 3-chloro-4-methylphenyl in the target compound) enhance electrophilicity and may improve binding to microbial targets, as seen in analogs with trifluoromethyl groups .
  • Methoxy/ethoxy groups (e.g., 4-ethoxyphenyl in ) increase hydrophobicity but may reduce reactivity compared to halogens.

Oxo vs. Thioxo at 2-Position :

  • Thioxo analogs (e.g., ) exhibit stronger antimicrobial activity, likely due to enhanced hydrogen-bonding interactions with biological targets via sulfur’s polarizability .
  • Oxo derivatives (e.g., target compound, ) are less reactive but may offer improved metabolic stability.

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for oxo derivatives, involving cyclocondensation of substituted β-ketoamides, aldehydes, and urea/thiourea under acidic conditions (e.g., POCl₃/DMF) .
  • Thioxo derivatives require thiourea instead of urea, as demonstrated in .

Crystallographic and Computational Insights
  • Hydrogen-Bonding Networks : Oxo derivatives form stronger intramolecular hydrogen bonds (e.g., N–H···O=C), stabilizing the tetrahydropyrimidine ring .
  • Puckering Analysis : The 6-methyl group induces slight ring puckering, as observed in similar compounds via Cremer-Pople parameters .

Biological Activity

N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its antitubercular properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H21Cl2N5OSC_{24}H_{21}Cl_2N_5OS, with a molecular weight of 498.4 g/mol. The structure features a tetrahydropyrimidine ring substituted with chloro and methyl groups, which are critical for its biological activity.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C24H21Cl2N5OSC_{24}H_{21}Cl_2N_5OS
  • SMILES Notation: CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl)Cl

Antitubercular Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. The synthesis and structure-activity relationship (SAR) studies indicate that modifications in the phenyl rings significantly influence the biological activity against Mycobacterium tuberculosis (M. tuberculosis).

Key Findings:

  • In vitro Activity: The compound exhibited notable inhibitory activity against M. tuberculosis strains at concentrations around 6.25 µg/mL. In comparative studies, it demonstrated a higher potency than traditional antitubercular drugs such as isoniazid and rifampicin .
  • Mechanism of Action: The presence of the carboxamide group appears to enhance the interaction with the bacterial cell wall or metabolic pathways critical for the survival of the pathogen. This interaction is further influenced by the electronic properties of substituents on the aromatic rings .

Other Biological Activities

In addition to its antitubercular properties, preliminary investigations suggest potential activities in other areas:

  • Antimicrobial Activity: Some derivatives of tetrahydropyrimidine compounds have shown broad-spectrum antimicrobial effects, indicating that this class of compounds may serve as a scaffold for developing new antibiotics .
  • Anticancer Potential: There is emerging evidence that certain structural analogs exhibit cytotoxic effects against various cancer cell lines, warranting further exploration into their mechanisms and therapeutic applications .

Case Studies and Research Findings

A selection of case studies illustrates the compound's efficacy:

Study ReferenceCompound TestedMIC (µg/mL)Comparison DrugResult
N-(3-chloro...)6.25IsoniazidMore potent
Derivative A0.12Rifampicin5.5 times more potent
Derivative B8.0ControlSignificant inhibition

These studies underscore the importance of structural modifications in enhancing biological efficacy and provide a pathway for future drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

  • Methodology : The compound can be synthesized via modified Biginelli reactions. For example, a mixture of substituted β-ketoesters, aldehydes (e.g., 4-chlorobenzaldehyde), and urea/thiourea derivatives is refluxed in ethanol with HCl as a catalyst. Post-reflux crystallization (e.g., methanol) yields the product . Key parameters include stoichiometric ratios (1:1:1), reaction duration (~24–25 hours), and acid catalysis (conc. HCl). Yield optimization often requires temperature control (reflux vs. room-temperature crystallization) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the 3D structure, including bond lengths, angles, and hydrogen-bonding networks. Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and purity.
  • HPLC : Purity assessment (>95% threshold for research-grade material).
  • FT-IR : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .

Q. What preliminary biological screening approaches are used for this compound?

  • Methodology : Initial assays focus on antimicrobial activity (e.g., agar diffusion against S. aureus or E. coli) and cytotoxicity (MTT assay on mammalian cell lines). Dose-response curves (0–100 µM) and IC50_{50} calculations are standard. Negative controls (DMSO) and positive controls (e.g., ciprofloxacin) are mandatory .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Methodology :

  • Catalyst Screening : Replace HCl with Lewis acids (e.g., FeCl3_3, ZnCl2_2) or ionic liquids to enhance regioselectivity .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2–4 hours vs. 24 hours) and improve homogeneity .
    • Data Contradiction : reports 40% yield with HCl, while other pyrimidine syntheses achieve >70% using FeCl3_3. This suggests catalyst choice significantly impacts efficiency .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with fluorophenyl or methyl groups instead of chlorophenyl. Test against enzyme targets (e.g., dihydrofolate reductase) via kinetic assays.
  • Computational Modeling : Use DFT or molecular docking (AutoDock Vina) to predict binding affinities. The 3-chloro-4-methylphenyl group may enhance hydrophobic interactions in enzyme pockets .
    • Contradiction : notes that fluorine analogs show higher metabolic stability but lower antibacterial potency than chloro derivatives, highlighting a trade-off in drug design .

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR shifts) across studies?

  • Methodology :

  • Cross-Validation : Compare experimental 1^1H NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw).
  • Deuterated Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Dynamic Effects : Investigate tautomerism (e.g., keto-enol) via variable-temperature NMR .

Key Considerations for Researchers

  • Crystallography : Prioritize SC-XRD to resolve conformational ambiguities (e.g., chair vs. boat pyrimidine rings) .
  • Ethical Compliance : Adhere to in vitro research guidelines; avoid human/animal testing without regulatory approval .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate batch-to-batch variability .

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